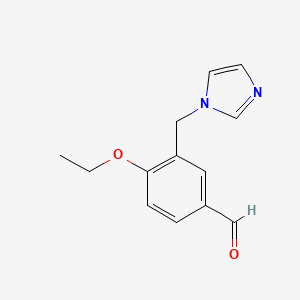

4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13-4-3-11(9-16)7-12(13)8-15-6-5-14-10-15/h3-7,9-10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWZPBWWVYGNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 Ethoxy 3 Imidazol 1 Ylmethyl Benzaldehyde Within Organic Chemistry

Overview of the Chemical Class

The chemical identity of 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde is defined by the functional groups it possesses. The presence of the imidazole (B134444) ring classifies it as an imidazole derivative, while the aldehyde group attached to the benzene (B151609) ring places it within the family of substituted benzaldehydes.

Significance of Imidazole Derivatives in Contemporary Chemical Research

The imidazole nucleus, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govlifechemicals.com Its derivatives are ubiquitous in nature, found in essential biological molecules like the amino acid histidine and histamine. lifechemicals.com This prevalence in biological systems has spurred extensive research into synthetic imidazole-containing compounds, leading to the development of numerous therapeutic agents.

Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. journalijcar.orgisca.me The electronic-rich nature of the imidazole ring allows it to readily bind with various enzymes and receptors, making it a "privileged scaffold" in drug discovery. nih.gov The versatility of the imidazole ring also extends to materials science, where its derivatives are utilized as catalysts, ionic liquids, and metal-complexing agents. lifechemicals.com

Table 1: Selected Pharmacological Applications of Imidazole Derivatives

| Pharmacological Activity | Example Compound Class | Reference |

| Anticancer | Microtubule-destabilizing agents | isca.me |

| Antimicrobial | Nitroimidazole derivatives | isca.me |

| Anti-inflammatory | COX-2 inhibitors | nih.gov |

| Antifungal | Azole antifungals | nih.gov |

Importance of Substituted Benzaldehyde (B42025) Frameworks in Organic Synthesis and Supramolecular Chemistry

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. fiveable.me This reactivity makes substituted benzaldehydes key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. wisdomlib.orgwikipedia.org

In supramolecular chemistry, the directed nature of the interactions involving the aldehyde group, such as hydrogen bonding and dipole-dipole interactions, makes substituted benzaldehydes valuable components in the design of self-assembling systems and molecular recognition platforms. acs.org Their ability to form Schiff bases and other derivatives allows for the construction of intricate supramolecular architectures. The synthesis of functionalized benzaldehydes is an active area of research, with new methods being developed to allow for precise control over substitution patterns, enabling the fine-tuning of the molecule's properties. rug.nlliberty.eduresearchgate.netcore.ac.uk

Table 2: Key Reactions and Applications of Substituted Benzaldehydes

| Reaction Type | Product Class | Significance |

| Nucleophilic Addition | Cyanohydrins, Alcohols | Versatile synthetic intermediates. fiveable.me |

| Condensation Reactions | Schiff bases, Chalcones | Formation of C=N and C=C bonds for building molecular complexity. wisdomlib.org |

| Oxidation | Carboxylic Acids | Synthesis of benzoic acid derivatives. wikipedia.org |

| Wittig Reaction | Alkenes | Carbon-carbon bond formation. |

Rationale for Focused Research on this compound and Related Architectures

The focused research on this compound and similar molecules stems from the principle of molecular hybridization. By combining the pharmacologically active imidazole moiety with the synthetically versatile substituted benzaldehyde framework, researchers aim to create novel compounds with potentially enhanced or entirely new properties.

The specific substitution pattern of an ethoxy group at the 4-position and an imidazol-1-ylmethyl group at the 3-position on the benzaldehyde ring is deliberate. The ethoxy group can influence the molecule's lipophilicity and electronic properties, which can in turn affect its biological activity and pharmacokinetic profile. The imidazol-1-ylmethyl substituent introduces the key imidazole functionality, which is known to interact with biological targets. The aldehyde group serves as a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Research Objectives and Scope for this compound

Given the structural features of this compound, the primary research objectives would likely revolve around the synthesis, characterization, and evaluation of its potential applications, particularly in medicinal chemistry.

The initial scope of research would involve the development of an efficient and scalable synthetic route to the target molecule. This would be followed by thorough characterization using various spectroscopic and analytical techniques to confirm its structure and purity.

Subsequent research objectives would likely focus on:

Exploring its Bioactivity: Screening the compound against a panel of biological targets to identify any potential therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The imidazole and substituted benzaldehyde motifs present in the structure are known to be part of various bioactive molecules.

Derivative Synthesis and SAR Studies: Utilizing the reactive aldehyde group to synthesize a series of derivatives. This would allow for the investigation of how modifications to the benzaldehyde portion of the molecule impact its biological activity, providing valuable insights for the design of more potent and selective compounds.

Coordination Chemistry: Investigating the ability of the imidazole nitrogen atoms to coordinate with metal ions. This could lead to the development of novel metal-based catalysts or therapeutic agents.

The broader scope of research on this and related architectures is to expand the chemical space of bioactive molecules and to develop new synthetic methodologies for the construction of complex molecular frameworks.

Advanced Synthetic Methodologies for 4 Ethoxy 3 Imidazol 1 Ylmethyl Benzaldehyde

Precursor Synthesis and Functionalization Strategies

The assembly of 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde hinges on the successful synthesis and functionalization of its two primary building blocks: the ethoxy-substituted benzaldehyde (B42025) core and the imidazole (B134444) ring system.

Synthetic Routes to Ethoxy-Substituted Benzaldehyde Precursors

The synthesis of the 4-ethoxy-3-substituted benzaldehyde scaffold is a critical first step. A common strategy involves the modification of readily available starting materials like vanillin (B372448) or isovanillin. For instance, 4-ethoxy-3-methoxybenzaldehyde (B93258) can be prepared by the ethylation of vanillin using reagents such as diethyl sulfate (B86663) in a basic medium. nih.gov Another approach starts from 4-hydroxy-3-methoxybenzaldehyde and involves a Williamson ether synthesis. orientjchem.org

A particularly relevant precursor for the target molecule is 4-ethoxy-3-(hydroxymethyl)benzaldehyde. chemimpex.com This intermediate can be synthesized and subsequently converted to a more reactive species, such as 4-ethoxy-3-(halomethyl)benzaldehyde, to facilitate the coupling with the imidazole ring. The synthesis of substituted benzaldehydes can also be achieved through a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides, offering a versatile route to various functionalized benzaldehydes.

| Starting Material | Reagent(s) | Product | Reference |

| Vanillin | Diethyl sulfate, NaOH | 4-Ethoxy-3-methoxybenzaldehyde | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | Phenacyl bromide, Triethylamine | 4-Phenacyloxy-3-methoxybenzaldehyde | orientjchem.org |

| Terephthaloyl chloride / Terephthalaldehyde | N-Boc-N-methylamine | 4-(N-Boc-N-methylaminomethyl)benzaldehyde | korea.ac.krresearcher.life |

Methodologies for Imidazole Ring System Formation and Derivatization

The imidazole ring is a ubiquitous heterocyclic motif in biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of methodologies. Classical methods include the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). Modern advancements have led to the development of more efficient and versatile approaches.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules like imidazoles from simple starting materials in a single step. asianpubs.orgresearchgate.net These reactions offer high atom economy and procedural simplicity. For instance, a four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can efficiently yield 1,2,4,5-tetrasubstituted imidazoles. ias.ac.innih.gov The functionalization of the imidazole ring, particularly N-alkylation, is crucial for connecting it to the benzaldehyde moiety. This is often achieved by reacting the imidazole with an appropriate alkyl halide. lookchem.comnih.govotago.ac.nz The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions. otago.ac.nz

| Reaction Type | Reactants | Product | Key Features |

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole | Classical, versatile method |

| Four-Component Reaction | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | High efficiency, atom economy |

| N-Alkylation | Imidazole, Alkyl Halide | N-Alkyl Imidazole | Forms the C-N linkage |

Construction of the Imidazol-1-ylmethyl Linkage and Benzyl (B1604629) Ether Motif

The crucial step in the synthesis of this compound is the formation of the C-N bond between the imidazole nitrogen and the benzylic carbon of the benzaldehyde precursor.

One-Pot and Multi-Component Reaction Approaches for Complex Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. asianpubs.orgresearchgate.net Several one-pot methods have been developed for the synthesis of substituted imidazoles and benzimidazoles from aldehydes and diamines. scispace.comresearchgate.net These methods often involve a condensation reaction followed by an oxidative cyclization. The direct synthesis of N-benzyl imidazoles from benzylamines and dicarbonyl compounds has also been reported, representing a metal-free, one-pot approach. rsc.orgsemanticscholar.org Such strategies could be adapted for the synthesis of the target molecule, potentially by reacting 4-ethoxy-3-aminomethylbenzaldehyde with a suitable dicarbonyl compound and an ammonia source in a single step.

Multi-component reactions are particularly well-suited for generating molecular diversity and complexity. asianpubs.orgresearchgate.net While a direct four-component synthesis of the target molecule might be challenging, a sequential MCR approach could be envisioned. For example, a three-component reaction to form a functionalized imidazole, followed by a subsequent coupling reaction with the benzaldehyde precursor.

Catalytic Methodologies for C–C and C–N Bond Formation in Analog Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For the synthesis of analogs of this compound, various catalytic methods for C-C and C-N bond formation are highly relevant.

C-N Bond Formation: The N-arylation of imidazoles with aryl halides or arylboronic acids is a well-established method for forming a bond between an imidazole nitrogen and an aromatic ring. biomedres.usorganic-chemistry.orgresearchgate.net Copper and palladium catalysts are commonly employed for these transformations. organic-chemistry.org For the specific target molecule, the key is the N-alkylation with a benzyl-type halide. This reaction is typically performed under basic conditions to deprotonate the imidazole, and various methods exist, including phase-transfer catalysis and the use of strong bases like sodium hydride. lookchem.comgoogle.com The use of alcohols as alkylating agents over solid base catalysts has also been reported as a greener alternative. scispace.com

C-C Bond Formation: While not directly involved in the final bond-forming step for the target molecule, catalytic C-C bond formation is essential for the synthesis of functionalized precursors. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions are invaluable for modifying the benzaldehyde or imidazole rings to create a library of analogs.

| Reaction Type | Catalyst | Substrates | Key Features |

| N-Arylation | Cu or Pd salts | Imidazole, Aryl halide/boronic acid | Forms N-aryl imidazoles |

| N-Alkylation | Base (e.g., NaOH, NaH) | Imidazole, Alkyl halide | Forms N-alkyl imidazoles |

| Photocatalytic N-Arylation | Cu/graphene | Imidazole, Arylboronic acid | Visible-light driven, green method |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

A significant green approach is the use of solvent-free reaction conditions . asianpubs.orgresearchgate.netias.ac.in Many multicomponent reactions for imidazole synthesis can be carried out neat, often with gentle heating, which minimizes solvent waste. asianpubs.orgresearchgate.net When solvents are necessary, the use of greener alternatives like water or ethanol (B145695) is preferred.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ingentaconnect.comingentaconnect.comacs.orgderpharmachemica.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. The synthesis of various imidazole derivatives has been successfully demonstrated using microwave technology, often under solvent-free conditions on a solid support. researchgate.net

The use of reusable and biodegradable catalysts is another cornerstone of green chemistry. For instance, chitosan, a biodegradable polysaccharide, has been used as a catalyst for the synthesis of substituted imidazoles. ijsrch.com Similarly, zeolites and other solid acids can serve as recyclable catalysts for multicomponent reactions. nih.gov Photocatalytic methods, such as the N-arylation of imidazoles using a Cu/graphene catalyst under visible light, offer a green and efficient alternative to traditional heating methods. nih.gov

| Green Chemistry Approach | Example Application in Imidazole Synthesis | Benefits |

| Solvent-free reactions | Four-component synthesis of tetrasubstituted imidazoles | Reduced solvent waste, easier purification |

| Microwave-assisted synthesis | One-pot synthesis of aryl imidazoles on a solid support | Faster reactions, higher yields, energy efficiency |

| Use of green catalysts | Chitosan-catalyzed multicomponent reaction | Biodegradable, reusable catalyst |

| Use of aqueous media | N-alkylation of imidazoles in an aqueous basic medium | Reduced use of volatile organic compounds |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in an efficient, versatile, and environmentally responsible manner.

Implementation of Solvent-Free Reaction Conditions

Solvent-free synthesis, or neat reaction, represents a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. asianpubs.org These reactions often lead to higher efficiency, shorter reaction times, and easier product purification. asianpubs.org

In the context of synthesizing imidazole derivatives, one-pot, solvent-free procedures have been successfully developed. asianpubs.org For instance, the condensation of a 1,2-diamine, an aromatic aldehyde, and an ammonium salt can be achieved by heating the mixture without any solvent, yielding the desired imidazole derivatives in high yields. asianpubs.orgresearchgate.net This approach is advantageous for its simplicity, mild reaction conditions, and easy setup. asianpubs.org Research has shown that both electron-donating and electron-withdrawing groups on the amine reactants can influence reaction activity, though a range of multi-substituted imidazoles can be prepared efficiently under these conditions. asianpubs.org Another green approach involves the use of microwave irradiation in the absence of a solvent, which can further accelerate the reaction. semanticscholar.org

Similarly, the synthesis of benzaldehyde analogs can be performed under solvent-free conditions. The aerobic oxidation of benzyl alcohol to benzaldehyde, a key transformation, has been demonstrated using heterogeneous gold catalysts under mild, solvent-free conditions, with oxygen as the sole oxidant. qualitas1998.net This method is notable for its high selectivity and the stability of the catalyst. qualitas1998.net

| Reaction Type | Reactants | Conditions | Key Advantages | Source |

|---|---|---|---|---|

| Imidazole Synthesis | Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | Heating at ~70°C, Solvent-Free | High yields, easy setup, mild conditions, environmentally friendly. asianpubs.org | asianpubs.org |

| Benzimidazole Synthesis | 1,2-diamine, Aldehyde | K4[Fe(CN)6] catalyst, Solvent-Free | Excellent yields (90-97%), green, mild, inexpensive process. researchgate.net | researchgate.net |

| Benzaldehyde Synthesis | Benzyl Alcohol | Au@Sph.ORMOSIL catalyst, 2 bar O2, 100°C, Solvent-Free | High selectivity, catalyst stability, use of O2 as the only oxidant. qualitas1998.net | qualitas1998.net |

| Trisubstituted Imidazole Synthesis | 1,2-diketone, Aromatic Aldehyde, Ammonium Acetate | NaHSO4-SiO2 catalyst, Microwave Irradiation, Solvent-Free | Environmentally responsible, efficient cyclocondensation. semanticscholar.org | semanticscholar.org |

Utilization of Biocatalysis and Sustainable Reagents

Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. chemistryjournals.net This sustainable alternative to traditional chemical methods reduces energy consumption, minimizes waste, and often avoids the use of toxic reagents and solvents. chemistryjournals.netastrazeneca.com Enzymes, being natural and biodegradable catalysts, operate efficiently in aqueous media at ambient temperatures and pressures. chemistryjournals.netastrazeneca.com

For the synthesis of benzaldehyde derivatives, biocatalysis offers a green route for the reduction of benzaldehydes to their corresponding alcohols. Studies have demonstrated the use of plant wastes as a source of enzymes for this transformation. redalyc.orgscielo.org.mx Aqueous extracts from materials like capulin seeds, mamey seeds, and bean pods have been shown to effectively reduce benzaldehyde to benzyl alcohol with high conversion rates. redalyc.orgscielo.org.mx This methodology not only avoids the use of costly and hazardous metal-hydride reducing agents but also provides a valuable application for biological waste, aligning with the principles of a circular economy. redalyc.orgscielo.org.mx The enzymes responsible, often aldo-keto reductases (AKRs), are known to accept a wide range of aromatic aldehydes as substrates. redalyc.orgscielo.org.mx

The broader application of biocatalysis in synthesizing fine chemicals is expanding rapidly. chemistryjournals.net For example, enzymes like oxidoreductases, lipases, and alcohol dehydrogenases are employed for their high catalytic efficiency and selectivity in producing pharmaceuticals, agrochemicals, and flavors. chemistryjournals.net Collaborative efforts between academia and industry are crucial for accelerating the adoption of these sustainable biocatalytic processes in chemical manufacturing. chemistryjournals.net

| Biocatalyst Source (Plant Waste) | Conversion to Benzyl Alcohol (%) | Source |

|---|---|---|

| Capulin Seeds | 86% | redalyc.org |

| Mamey Seeds | 77% | redalyc.org |

| Bean Pods | 54% | redalyc.org |

| Chive Leaves | 45% | redalyc.org |

Development of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and improve the economic feasibility of synthetic processes. Heterogeneous catalysts, particularly those based on nanoparticles, are highly advantageous as they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.comrsc.org

In the synthesis of imidazole derivatives, a variety of recyclable catalytic systems have been reported. Magnetic nanoparticles, such as chloro-deoxycellulose/ferroferric oxide (CDC@Fe3O4) and Fe3O4@SiO2/bipyridinium nanocomposites, have been employed as efficient and recyclable catalysts for the multi-component synthesis of tetrasubstituted imidazoles. mdpi.comnih.gov These catalysts can be readily recovered using an external magnet and have been shown to be reusable for up to five cycles with minimal decrease in product yield. mdpi.comnih.gov Other solid-supported catalysts, like silica-supported copper(I) oxide (SiO2-Cu2O) and silica (B1680970) sulfuric acid (H2SO4-SiO2), have also been used effectively for imidazole synthesis and can be recycled for several runs. semanticscholar.org

The choice of catalyst can significantly impact the reaction conditions and outcomes. For example, the use of a Schiff's base complex nickel catalyst in a one-pot, microwave-assisted synthesis of trisubstituted imidazoles allows for easy recovery and reuse of the catalyst via simple filtration. organic-chemistry.org Similarly, zinc ferrite (B1171679) (ZnFe2O4) nanoparticles have been used as a heterogeneous catalyst that can be isolated and reused up to four times. rsc.org These examples underscore the progress in designing robust and reusable catalysts that make the synthesis of complex heterocyclic compounds like this compound more sustainable.

| Catalyst | Reaction | Recyclability | Key Features | Source |

|---|---|---|---|---|

| CDC@Fe3O4 Nanocomposite | Synthesis of tetrasubstituted imidazoles | Recyclable | Magnetic, heterogeneous, green protocol at room temperature. mdpi.com | mdpi.com |

| Fe3O4@SiO2/BNC | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Reusable for up to 5 cycles without significant loss of efficiency. nih.gov | Magnetic, solvent-free conditions. nih.gov | nih.gov |

| ZnFe2O4 Nanoparticles | Synthesis of tetrasubstituted imidazoles | Reusable up to 4 times without significant decrease in yield. rsc.org | Heterogeneous, easily isolated. rsc.org | rsc.org |

| Silica Sulfuric Acid (H2SO4-SiO2) | Synthesis of 2,4,5-trisubstituted imidazoles | Reusable for 4 successive reactions with negligible drop in activity. semanticscholar.org | Low-cost, solid acid catalyst, solvent-free conditions. semanticscholar.org | semanticscholar.org |

| Schiff's base complex nickel (Ni-C) | Synthesis of 2,4,5-trisubstituted imidazoles | Easily recovered by filtration and reused. organic-chemistry.org | Microwave-assisted, excellent yields. organic-chemistry.org | organic-chemistry.org |

Applications of Flow Chemistry in the Synthesis of Benzaldehyde and Imidazole Analogs

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. mtak.hu By conducting reactions in a continuously flowing stream through a reactor, this approach provides superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. nih.govresearchgate.net These benefits are particularly valuable for the synthesis of pharmaceutical intermediates and active ingredients, including complex heterocyclic structures.

Continuous Flow Processes for Aldehyde Transformations

Continuous flow systems are exceptionally well-suited for a variety of aldehyde transformations, including oxidations and reductions. The precise control of temperature and residence time in microreactors minimizes the formation of side products and allows for the safe handling of reactive intermediates.

A robust continuous flow protocol has been developed for the selective oxidation of primary alcohols to aldehydes using catalytic amounts of TEMPO with sodium hypochlorite. acs.org This method works for a wide range of substrates, including those with sensitive heterocyclic moieties, and achieves high yields within short residence times. acs.org Similarly, aerobic photo-oxidation of benzylic substrates to aldehydes has been demonstrated in a flow reactor using compressed air as a safe and sustainable oxidant. nih.gov This process intensification leads to multigram-scale production within hours. nih.gov

For aldehyde reduction, the Meerwein–Ponndorf–Verley (MPV) reaction has been successfully implemented in continuous-flow microreactors. mdpi.com Using zirconium-functionalized silica monoliths as the catalytic core, this system proves highly efficient and easily controlled for the chemoselective reduction of aldehydes to unsaturated alcohols. mdpi.com The kinetic data obtained from such flow processes are crucial for optimizing reaction conditions and scaling up production. mdpi.com

| Transformation | Reagents/Catalyst | Reactor Type | Key Advantages | Source |

|---|---|---|---|---|

| Oxidation of Primary Alcohols | TEMPO/NaBr/NaOCl | Biphasic Flow Reactor | High selectivity, short residence times, cost-effective oxidant system. acs.org | acs.org |

| Aerobic Photo-oxidation | Sodium anthraquinone-2 sulfonate (SAS) photocatalyst, Air | Corning AFR Photoreactor | Uses air as oxidant, green and safe, scalable, short residence times (<60 s). nih.gov | nih.gov |

| Meerwein–Ponndorf–Verley (MPV) Reduction | Zirconium-functionalized silica monolith | Monolithic Microreactor | High efficiency, excellent control, chemoselective, no diffusion constraints. mdpi.com | mdpi.com |

| Oxidation with Performic Acid | In situ-generated performic acid (formic acid + H2O2) | Flow Generator/Reactor | Eliminates safety hazards of handling performic acid, minimizes organic solvents. acs.org | acs.org |

Multi-Step Telescoped Flow Synthesis Sequences

The synthesis of complex heterocyclic compounds, which often requires multiple steps, is an ideal application for this methodology. For example, a three-step telescoped flow process has been developed for the synthesis of N-aryl pyrazoles from anilines, involving diazotization, reduction, and condensation. acs.org This continuous process minimizes the accumulation of energetic diazonium and hydrazine (B178648) intermediates, enabling safe scale-up. acs.org Similarly, multi-step flow syntheses have been reported for various heterocyclic scaffolds, including benzothiazoles, 1,2,3-triazoles, and imidazopyridines. mtak.hujst.org.in

In a representative example, a four-step flow synthesis of the breast cancer drug Tamoxifen was achieved by combining Grignard addition, McMurry coupling, and other transformations into a single, automated stream. jst.org.in This highlights the power of telescoped flow synthesis to produce active pharmaceutical ingredients with minimal human intervention. jst.org.in The application of such sequences to the synthesis of this compound could streamline its production by integrating the formation of the imidazole ring and the modification of the benzaldehyde core into one continuous operation.

| Target Molecule | Number of Steps | Key Transformations | Advantages of Flow Process | Source |

|---|---|---|---|---|

| N-Aryl Pyrazoles | 3 | 1. Diazotization of aniline (B41778) 2. Reduction to hydrazine 3. Reaction with ketoenamine | Minimizes accumulation of hazardous intermediates (diazonium salts, hydrazines), enables safe scale-up, eliminates need for chromatography. acs.org | acs.org |

| Tricyclic Benzothiazoles | 3 | 1. Preparation of nitro-substituted bicycle 2. Reduction of nitro group 3. Formation of thiazole (B1198619) ring | Avoids isolation of intermediates, simplifies solvent selection (single solvent for all steps), improves overall yield compared to single steps. mtak.hu | mtak.hu |

| Tamoxifen | 4 | Grignard addition, McMurry coupling, etc. | Reduces hazards of handling organometallic reagents, minimal human intervention, continuous production of API. jst.org.in | jst.org.in |

| Imidazopyridines (e.g., Zolpidem) | Multiple | Acid-catalyzed condensation, cyclization. | Continuous production and evaluation of GABAA inhibitor analogues. jst.org.in | jst.org.in |

Chemical Transformations and Reactivity of 4 Ethoxy 3 Imidazol 1 Ylmethyl Benzaldehyde

Reactivity Profiles of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule, an aromatic aldehyde, is characterized by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the aldehyde's alpha-protons, although in this case, there are none. The substituents on the benzene (B151609) ring, the ethoxy and imidazol-1-ylmethyl groups, modulate the reactivity of the aldehyde.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the benzaldehyde moiety is a prime site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to addition reactions with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final product.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagents | Phenylmagnesium bromide | Secondary Alcohol |

| Organolithium Reagents | Butyllithium | Secondary Alcohol |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

| Hydride | Sodium borohydride (B1222165) | Primary Alcohol |

The presence of the electron-donating ethoxy group at the para position to the aldehyde can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the aldehyde functionality remains a highly reactive site for these transformations.

Selective Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent dictates the outcome of the reaction, allowing for selective transformations.

Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The reaction with Tollens' reagent, for instance, results in the formation of a silver mirror, a classic qualitative test for aldehydes.

Reduction:

Conversely, the aldehyde can be selectively reduced to a primary alcohol. This is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) can also be used, though it is less chemoselective.

Table 2: Selective Oxidation and Reduction Reactions

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 4-Ethoxy-3-imidazol-1-ylmethyl-benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-Ethoxy-3-imidazol-1-ylmethyl-phenyl)methanol |

Condensation Reactions Involving the Aldehyde Group

The aldehyde functionality of 4-ethoxy-3-imidazol-1-ylmethyl-benzaldehyde can participate in various condensation reactions to form larger, more complex molecules. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

Notable condensation reactions include:

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene. This allows for the formation of a carbon-carbon double bond with high stereocontrol.

Aldol (B89426) Condensation: While this specific molecule lacks alpha-protons and cannot self-condense via an aldol reaction, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base, leading to the formation of a C=C bond.

Schiff Base Formation: Condensation with primary amines yields imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed.

These condensation reactions are pivotal in synthetic organic chemistry for constructing complex molecular frameworks. researchgate.netresearchgate.netnih.gov

Reactivity of the Imidazole (B134444) Nitrogen Heterocycle

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which confer upon it a unique reactivity profile. One nitrogen atom is pyrrole-like (N-1, already substituted in this molecule), and the other is pyridine-like (N-3), which is basic and nucleophilic.

Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Ring

The imidazole ring is considered an electron-rich aromatic system and is generally susceptible to electrophilic substitution. nih.gov However, the positions of substitution are influenced by the existing substituents and the reaction conditions.

Electrophilic Substitution: In the case of this compound, the imidazole ring is already substituted at the N-1 position. Electrophilic attack on the carbon atoms of the imidazole ring (C-2, C-4, and C-5) can occur. The C-4 and C-5 positions are generally more susceptible to electrophilic attack. nih.gov However, under acidic conditions, the pyridine-like nitrogen (N-3) can be protonated, forming an imidazolium (B1220033) cation, which deactivates the ring towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common and typically requires the presence of strong electron-withdrawing groups or conversion of the ring into a more electrophilic species. researchgate.netsemanticscholar.org The C-2 position is the most likely site for nucleophilic attack, especially if the ring is activated. nih.gov

Coordination Chemistry Aspects of the Imidazole Nitrogen Atoms

The pyridine-like nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent ligand for coordination with metal ions. This property is fundamental to the role of the histidine residue (which contains an imidazole ring) in the active sites of many enzymes.

This compound can act as a monodentate ligand, coordinating to a metal center through the N-3 atom. The formation of these coordination complexes can significantly alter the electronic properties and reactivity of the entire molecule. The specific coordination properties will depend on the nature of the metal ion, the solvent, and the presence of other competing ligands. The study of such coordination complexes is an active area of research in inorganic and bioinorganic chemistry.

Influence of the Ethoxy Substituent on Molecular Reactivity

The ethoxy group at the C4 position of the benzaldehyde ring plays a pivotal role in dictating the molecule's electronic properties and, consequently, its chemical reactivity. This influence extends to the aldehyde functional group and the aromatic ring itself.

The primary electronic contributions of the ethoxy group are its electron-donating resonance effect (+R) and its electron-withdrawing inductive effect (-I). Due to the oxygen atom's lone pairs of electrons, the resonance effect, which donates electron density to the aromatic ring, strongly outweighs the inductive effect. This net electron-donating character has several important consequences:

Reactivity of the Aldehyde Group: The increased electron density on the aromatic ring is delocalized onto the carbonyl carbon of the aldehyde group. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. As a result, this compound is expected to be less reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde. This deactivation is a general feature of benzaldehydes bearing electron-donating groups in the para position.

Reactivity of the Aromatic Ring: The strong electron-donating nature of the ethoxy group activates the benzene ring, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene itself. Alkoxy groups are classified as strong activating groups. libretexts.orgnih.gov This activation effect significantly increases the rate of reactions with electrophiles. The ethoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In this specific molecule, the para position is occupied by the aldehyde group. The two ortho positions are C3 (substituted with the imidazolylmethyl group) and C5 (unsubstituted). Therefore, the ethoxy group strongly directs electrophilic attack to the C5 position.

Steric Effects: While less significant than its electronic effects, the ethoxy group imposes some steric hindrance. It is bulkier than a methoxy (B1213986) group, which may slightly influence the rate of reactions occurring at the adjacent C3 and C5 positions, but this effect is generally considered minor.

The following table summarizes the expected influence of the ethoxy group on the reactivity of the core molecular sites compared to a non-substituted analogue.

| Reactive Site | Type of Reaction | Influence of Ethoxy Group | Reasoning |

|---|---|---|---|

| Aldehyde Carbonyl | Nucleophilic Addition | Decreased Reactivity | +R effect increases electron density, reducing electrophilicity. |

| Aromatic Ring (C5 position) | Electrophilic Substitution | Increased Reactivity | +R effect increases nucleophilicity of the ring, activating it for attack. |

Selective Chemical Modifications of the Core Structure

The distinct reactivity of each functional group within this compound allows for a range of selective chemical modifications. It is possible to target the aldehyde, the aromatic ring, the imidazole ring, or the ethoxy group by choosing appropriate reagents and reaction conditions.

Modifications of the Aldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-ethoxy-3-imidazol-1-ylmethyl-benzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Selective reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol ( (4-ethoxy-3-imidazol-1-ylmethyl-phenyl)methanol). Common reagents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions. For instance, the Wittig reaction with a phosphorus ylide can convert the aldehyde into an alkene. Similarly, it can undergo aldol condensations or Knoevenagel condensations with active methylene compounds.

Modifications of the Aromatic Ring: As established, the aromatic ring is activated towards electrophilic aromatic substitution, with the C5 position being the most probable site of reaction. This is due to the cumulative directing effects of the substituents: the ethoxy group is a strong ortho, para-director, the aldehyde is a meta-director, and the imidazolylmethyl group is also expected to be meta-directing. The C5 position is ortho to the powerfully activating ethoxy group and meta to the other two groups, making it the most electronically enriched and accessible site.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst, leading to the 5-halo derivative.

Nitration: Introduction of a nitro group at the C5 position can be accomplished using a mixture of nitric acid and sulfuric acid under carefully controlled conditions.

Modifications of the Imidazole Ring: The N-substituted imidazole ring itself can undergo chemical modifications.

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic substitution, such as halogenation or nitration, typically at the C4 or C5 positions of the imidazole ring.

C2-Lithiation: The proton at the C2 position of the imidazole ring is the most acidic. It can be removed by a strong base like n-butyllithium, creating a nucleophilic center that can then react with various electrophiles to introduce substituents at this position.

Modifications of the Ethoxy Group: The aryl ether linkage of the ethoxy group is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage: Treatment with strong acids like hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) can cleave the ethyl-oxygen bond to yield the corresponding phenol (B47542) (4-hydroxy-3-imidazol-1-ylmethyl-benzaldehyde). nih.govnih.govtandfonline.comtandfonline.com BBr₃ is a particularly effective reagent for the dealkylation of aryl ethers. nih.govnih.govtandfonline.comtandfonline.com

The table below outlines potential selective modifications on the core structure of this compound.

| Target Site | Reaction Type | Typical Reagents | Expected Product Type |

|---|---|---|---|

| Aldehyde Group | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Aldehyde Group | Reduction | NaBH₄, LiAlH₄ | Benzyl Alcohol |

| Aldehyde Group | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Aromatic Ring (C5) | Halogenation | NBS, NCS | 5-Halo-benzaldehyde derivative |

| Imidazole Ring (C2) | C-H Functionalization | 1. n-BuLi; 2. Electrophile (E+) | 2-Substituted imidazole derivative |

| Ethoxy Group | Ether Cleavage | BBr₃, HBr | Phenol |

Spectroscopic and Structural Elucidation of 4 Ethoxy 3 Imidazol 1 Ylmethyl Benzaldehyde

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental composition and molecular formula. No specific HRMS data for 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde has been found in the reviewed literature. The expected molecular formula for this compound is C₁₃H₁₄N₂O₂.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the aldehyde C=O stretch, aromatic C=C stretching, C-H stretching of the aromatic, alkyl, and imidazole (B134444) groups, and C-O stretching of the ethoxy group. While general spectral regions for these functional groups are known, specific experimental IR data for the title compound is not available.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1700-1680 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Aldehyde C-H | Stretch | ~2850-2820 and ~2750-2720 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Alkyl C-H | Stretch | ~2980-2850 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking. A search of crystallographic databases did not reveal any deposited crystal structures for this compound. Therefore, a detailed analysis of its solid-state conformation and packing is not possible at this time.

Theoretical and Computational Chemistry of 4 Ethoxy 3 Imidazol 1 Ylmethyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules. For 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde, these calculations can provide a foundational understanding of its stability, reactivity, and electronic characteristics. Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are standard for such analyses, offering a balance of accuracy and computational efficiency, as demonstrated in studies of related benzaldehyde (B42025) and imidazole (B134444) derivatives. tandfonline.comtandfonline.com

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring and the imidazole ring, which are known electron-donating moieties. researchgate.net Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzaldehyde group and the imidazole ring. malayajournal.org This distribution indicates that the molecule can engage in charge transfer interactions, which are vital for its reactivity and potential applications in materials science. researchgate.net

Molecular Electrostatic Potential (MEP) maps further elucidate the electronic landscape by visualizing the charge distribution. For the title compound, negative potential (red and yellow regions) would be expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, identifying these as sites for electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, particularly the aldehydic proton.

| Parameter | Predicted Value (eV) | Predicted Localization |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Ethoxy-benzene and Imidazole Rings |

| LUMO Energy | -1.0 to -2.0 | Benzaldehyde and Imidazole Rings |

| Energy Gap (ΔE) | 3.5 to 5.0 | - |

Conformational Analysis and Energy Minima Determination (DFT)

The flexibility of this compound arises from the rotation around several single bonds: the C-O bond of the ethoxy group, the C-C bond between the benzene ring and the methylene (B1212753) bridge, and the C-N bond linking the methylene bridge to the imidazole ring. Conformational analysis using DFT is essential to identify the most stable, low-energy conformers. mdpi.comrsc.org

| Dihedral Angle | Predicted Value (Degrees) |

|---|---|

| C(ring)-C(ring)-O-C(ethyl) | ~180 (anti-periplanar) |

| C(ring)-C(ring)-C(methylene)-N(imidazole) | ~90 (perpendicular) |

| C(methylene)-N(imidazole)-C(imidazole)-N(imidazole) | Variable, influencing crystal packing |

Analysis of Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound will arrange into a specific crystalline lattice, guided by a network of non-covalent intermolecular interactions. mdpi.com The study of these interactions is crucial for understanding the resulting supramolecular architecture, which in turn dictates the material's physical properties. iucr.org

Characterization of Hydrogen Bonding Networks

While lacking strong hydrogen bond donors like O-H or N-H groups, the title compound can participate in weaker C-H···O and C-H···N hydrogen bonds. nih.gov The hydrogen atoms on the aromatic rings and the methylene bridge can act as donors, while the carbonyl oxygen and the sp2-hybridized nitrogen of the imidazole ring are potential acceptors. nih.gov These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal structure. mdpi.com In similar imidazole-benzaldehyde structures, C-H···O and C-H···N interactions have been shown to link molecules into specific motifs. nih.gov The presence of the ethoxy group provides an additional hydrogen bond acceptor site.

Investigation of π-π Stacking Interactions

| Interaction Type | Donor-Acceptor | Predicted Distance (Å) |

|---|---|---|

| Hydrogen Bond | C(imidazole)-H ··· O(carbonyl) | 2.2 - 2.6 |

| Hydrogen Bond | C(methylene)-H ··· N(imidazole) | 2.3 - 2.7 |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | Centroid-Centroid: 3.6 - 4.0 |

| π-π Stacking | Imidazole Ring ↔ Benzene Ring | Centroid-Centroid: 3.5 - 3.9 |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction pathways that are often difficult to probe experimentally. ucsb.edugrnjournal.us For this compound, several reactions can be envisaged, with the benzaldehyde moiety being the most probable reactive site.

Reactions such as nucleophilic addition to the carbonyl carbon are common for benzaldehydes. researchgate.net Advanced computational methods can be used to model the reaction pathway of, for example, the addition of a nucleophile. This involves locating the transition state structure and calculating the activation energy barrier. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be confirmed. rsc.org Such calculations would reveal the synchronicity of bond-forming and bond-breaking events and provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level. smu.edu The electronic influence of the ethoxy and imidazolylmethyl substituents on the reactivity of the aldehyde group can also be quantified through these models.

Machine Learning Approaches in Organic Synthesis Prediction (General Methodologies)

The paradigm of organic synthesis is undergoing a significant transformation, driven by the integration of machine learning (ML) and artificial intelligence (AI). mit.edunih.gov These computational tools offer the potential to navigate the vast and complex landscape of chemical reactions with unprecedented efficiency and accuracy. iscientific.org By learning from extensive datasets of known chemical transformations, ML models can assist chemists in predicting the outcomes of novel reactions, elucidating viable synthetic pathways, and optimizing reaction conditions for desired products. beilstein-journals.orgnih.gov This data-driven approach complements traditional, hypothesis-driven research, accelerating the discovery and development of complex molecules such as this compound.

Predictive Models for Reaction Outcomes and Pathways

A primary challenge in organic synthesis is the accurate prediction of reaction outcomes. acs.orgnih.gov Machine learning models, particularly those based on deep learning architectures, have demonstrated remarkable success in this area. arxiv.org These models are trained on large databases of chemical reactions, such as Reaxys, to recognize patterns and correlations that govern chemical reactivity. acs.orgnih.gov

One prominent approach involves the use of template-based models . These models utilize a predefined set of reaction rules or "templates" that describe the core transformations of atoms and bonds. acs.org By applying these templates to a target molecule, the models can generate a list of potential precursors. However, a key limitation of purely template-based systems is their inability to predict novel reactions that fall outside their predefined rule set. sci-hub.st

To address this, template-free models have emerged, which treat reaction prediction as a translation problem. acs.org Formulations like the SMILES (Simplified Molecular-Input Line-Entry System) representation of molecules allow sequence-to-sequence (Seq2Seq) models, commonly used in natural language processing, to "translate" a set of reactants into a product. mit.edu This approach enables the prediction of entirely new transformations by learning the underlying grammar of chemical reactivity.

For a target molecule like this compound, a predictive model could be employed to identify plausible synthetic disconnections. The model would analyze the structure and suggest potential starting materials and the reactions required to assemble them. For instance, the model might propose a synthetic route involving the formation of the C-N bond between the imidazole ring and the benzaldehyde core.

A hypothetical output from a reaction prediction model for the synthesis of this compound is presented in the interactive table below. The model would rank potential reactions based on a calculated probability of success, which is learned from the vast dataset of known reactions.

Table 1: Hypothetical Predictive Model Output for the Synthesis of this compound

| Proposed Reaction | Reactant 1 | Reactant 2 | Predicted Yield (%) | Confidence Score |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Ethoxy-3-formyl-benzyl bromide | Imidazole | 85 | 0.92 |

| Buchwald-Hartwig Amination | 3-Bromo-4-ethoxybenzaldehyde | Imidazole | 78 | 0.88 |

| Ullmann Condensation | 3-Iodo-4-ethoxybenzaldehyde | Imidazole | 72 | 0.85 |

Furthermore, some advanced models can predict not just the final product, but also the entire reaction pathway, including intermediates. rsc.orgrsc.org By combining machine learning with reaction network approaches, these models can explore a multitude of possible routes, identifying the most efficient and plausible pathways from starting materials to the final product. rsc.org This capability is invaluable for complex multi-step syntheses.

Computational Optimization of Reaction Conditions

Beyond predicting the feasibility of a reaction, machine learning models are increasingly being used to optimize the experimental conditions under which a reaction is performed. beilstein-journals.orgresearchgate.net Parameters such as temperature, solvent, catalyst, and reagent concentrations can significantly impact the yield and purity of the desired product. acs.org

Neural network models can be trained on datasets that include detailed reaction conditions. nih.gov Given a specific transformation, such as the synthesis of this compound, these models can recommend a set of optimal conditions. For instance, a model trained on millions of reactions from the Reaxys database was able to predict catalysts, solvents, reagents, and temperature with high accuracy. nih.gov

Active learning is a particularly powerful strategy for reaction optimization, especially in situations with limited data. nih.gov This approach involves an iterative cycle where the machine learning model suggests a set of experiments to perform. The results of these experiments are then fed back into the model, which updates its understanding and proposes the next set of experiments. This iterative process allows for the rapid identification of optimal reaction conditions with a minimal number of experiments. duke.edu

For the synthesis of this compound, an active learning approach could be used to fine-tune the conditions for the key bond-forming step. The model might initially suggest a broad range of conditions. Based on the initial experimental outcomes, it would then narrow down the parameter space to pinpoint the optimal temperature, solvent, and catalyst loading to maximize the yield.

The following interactive table illustrates a hypothetical optimization of the nucleophilic aromatic substitution reaction for the synthesis of this compound using a machine learning-guided approach.

Table 2: Hypothetical Machine Learning-Guided Optimization of Reaction Conditions

| Experiment Iteration | Solvent | Temperature (°C) | Base | Observed Yield (%) | Model's Next Suggestion |

|---|---|---|---|---|---|

| 1 | Acetonitrile | 80 | K2CO3 | 75 | Increase temperature |

| 2 | Acetonitrile | 100 | K2CO3 | 82 | Change solvent |

| 3 | Dimethylformamide | 100 | K2CO3 | 88 | Optimize base |

The integration of machine learning into organic synthesis is not about replacing the chemist but rather augmenting their capabilities. sci-hub.st These predictive and optimization tools can handle the complex, multi-dimensional analysis of chemical data, freeing up chemists to focus on creative problem-solving and the design of novel synthetic strategies. pharmaceutical-technology.com As these technologies continue to mature, they will undoubtedly play an increasingly crucial role in the efficient and innovative synthesis of complex organic molecules.

Structure Reactivity Relationships and Design Principles for Imidazole Benzaldehyde Frameworks

Impact of Substituent Effects on Intrinsic Chemical Reactivity

The chemical behavior of the imidazole-benzaldehyde framework is intricately modulated by the nature and position of substituents on both the imidazole (B134444) and benzaldehyde (B42025) rings. These substituents can exert profound electronic and steric influences, altering the reactivity of the entire molecule.

The imidazole ring, being an aromatic heterocycle, possesses a unique electronic character. It contains both a pyridine-like nitrogen (N-3) that is basic and a pyrrole-like nitrogen (N-1) that is less basic. nih.gov This duality makes the ring susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the electronic nature of its substituents. For instance, electron-donating groups on the imidazole ring increase its nucleophilicity, facilitating reactions such as N-alkylation and N-acylation. Conversely, electron-withdrawing groups decrease the ring's nucleophilicity and can make the C-2 position more susceptible to nucleophilic attack, especially if a leaving group is present. pharmaguideline.com

On the benzaldehyde portion of the molecule, substituents on the aromatic ring influence the reactivity of the aldehyde group. Electron-donating groups, such as the ethoxy group in 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde, increase the electron density on the aldehyde carbon, potentially making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilicity of the aldehyde, promoting nucleophilic addition reactions. The position of these substituents is also critical; for example, a substituent at the C-4 position of the benzaldehyde ring can significantly influence the rate of product formation in reactions involving the aldehyde. nih.gov

| Substituent Position | Electron-Donating Group Effect | Electron-Withdrawing Group Effect |

| Imidazole Ring | Increases nucleophilicity of the ring. | Decreases nucleophilicity; can activate C2 for nucleophilic attack. |

| Benzaldehyde Ring | Decreases electrophilicity of the aldehyde carbon. | Increases electrophilicity of the aldehyde carbon. |

Regioselectivity and Stereoselectivity Control in Synthesis and Transformations

Achieving specific regiochemical and stereochemical outcomes is a central challenge in the synthesis and modification of complex organic molecules like this compound.

Regioselectivity: The synthesis of substituted imidazoles often yields a mixture of regioisomers. However, various synthetic strategies have been developed to control the regioselectivity. For instance, the choice of starting materials and reaction conditions can direct the formation of a specific isomer. One approach involves the use of pre-functionalized precursors that guide the cyclization to the desired product. rsc.org Multi-component reactions have also emerged as powerful tools for the regioselective synthesis of highly substituted imidazoles. organic-chemistry.orgrsc.org For example, the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source can be tailored to produce specific substitution patterns. pharmaguideline.com In the context of the imidazole-benzaldehyde framework, the regioselective introduction of the imidazol-1-ylmethyl group onto the benzaldehyde ring is a critical synthetic step that dictates the final structure.

Stereoselectivity: When chiral centers are present or created during a reaction, controlling the stereoselectivity becomes crucial. For transformations involving the aldehyde group of the benzaldehyde moiety, asymmetric synthesis methods can be employed to achieve high levels of stereocontrol. For example, the reaction of the aldehyde with a chiral nucleophile can lead to the formation of a specific stereoisomer. researchgate.net Similarly, if the substituents on the imidazole or benzaldehyde rings introduce chirality, their stereochemistry can influence the outcome of subsequent reactions. The use of chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity in such transformations.

| Control Type | Synthetic Strategy | Example Application |

| Regioselectivity | Use of pre-functionalized precursors. | Directing the formation of 1,4-disubstituted imidazoles. rsc.org |

| Regioselectivity | Multi-component reactions. | One-pot synthesis of highly substituted imidazoles. organic-chemistry.orgrsc.org |

| Stereoselectivity | Use of chiral nucleophiles or catalysts. | Asymmetric addition to the aldehyde group. researchgate.net |

| Stereoselectivity | Substrate-controlled diastereoselective reactions. | Influence of existing chiral centers on new stereocenter formation. |

Rational Design Principles for the Development of Novel Derivatives with Tailored Reactivity

The rational design of novel imidazole-benzaldehyde derivatives with specific, predetermined reactivity profiles relies on a deep understanding of the structure-reactivity relationships discussed above. The goal is to strategically modify the core structure to achieve desired chemical properties.

One of the primary design principles involves the modulation of electronic effects. By systematically varying the substituents on both the imidazole and benzaldehyde rings, it is possible to fine-tune the electron density at different positions within the molecule. For instance, to enhance the reactivity of the aldehyde group towards nucleophiles, one might introduce electron-withdrawing groups on the benzaldehyde ring. Conversely, to increase the nucleophilicity of the imidazole ring, electron-donating groups could be incorporated. nih.gov Computational methods, such as molecular docking and dynamics simulations, can be employed to predict how these modifications will affect the molecule's properties and interactions. nih.gov

Another key design principle is the manipulation of steric factors. The size and shape of substituents can be used to control access to reactive sites, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, bulky substituents can be used to block certain reaction pathways, favoring others. This principle is particularly important in designing catalysts or molecules that need to fit into a specific binding pocket.

The imidazole moiety itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govdntb.gov.ua This makes the rational design of imidazole-containing compounds, including those with a benzaldehyde framework, a significant area of research. researchgate.netacademiaone.org By applying these design principles, chemists can create new molecules with tailored reactivity for applications in materials science, catalysis, and drug discovery.

| Design Principle | Approach | Desired Outcome |

| Electronic Modulation | Introduction of electron-donating or -withdrawing groups. | Fine-tuning of nucleophilicity and electrophilicity. |

| Steric Hindrance | Incorporation of bulky substituents. | Control of regioselectivity and stereoselectivity. |

| Computational Modeling | Use of in silico methods like docking and molecular dynamics. | Prediction of reactivity and biological activity. nih.gov |

Potential Applications in Advanced Materials and Catalysis Chemical Focus

Ligand Design in Coordination Chemistry and Metal Catalysis

Specific research detailing the use of 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde as a ligand in coordination chemistry and metal catalysis is not available in the reviewed scientific literature. The potential utility of this compound in these fields can be hypothesized based on the known coordination chemistry of imidazole (B134444) and benzaldehyde (B42025) moieties. The imidazole ring, with its nitrogen donor atoms, is a well-established functional group for coordinating with a wide array of metal ions. The benzaldehyde group could be used for further functionalization or to influence the electronic properties of the resulting metal complex. However, without experimental data, any discussion of its specific applications, the properties of its metal complexes, or its efficacy in catalytic processes would be purely speculative.

Role in Organocatalysis and Biocatalysis

There is no published research that specifically investigates the role of this compound in either organocatalysis or biocatalysis. While the imidazole functional group is a known motif in certain organocatalysts, acting as a nucleophilic or general base catalyst, the specific catalytic activity of this particular compound has not been reported. Similarly, its application or study within biocatalytic systems has not been documented.

Integration into Supramolecular Architectures and Self-Assembled Systems

Detailed studies on the integration of this compound into supramolecular architectures and self-assembled systems are not present in the current scientific literature. The structural features of the molecule, including the potential for hydrogen bonding via the imidazole nitrogen and π-π stacking interactions from the aromatic rings, suggest it could be a candidate for forming ordered supramolecular structures. However, there are no specific examples or research findings that demonstrate or characterize such systems.

Contributions to Functional Materials Science

No specific contributions of this compound to functional materials science have been documented in published research. The development of functional materials often relies on the specific electronic, optical, or binding properties of their molecular components. Without dedicated studies on this compound, its potential for creating materials with specific functions remains unexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde, and how are reaction conditions optimized?

- Methodology :

-

Step 1 : Begin with a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) and introduce the ethoxy group via alkylation using ethyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .

-

Step 2 : Install the imidazole moiety through nucleophilic substitution or coupling reactions. For example, react 3-(chloromethyl)imidazole with the intermediate under reflux in THF with catalytic triethylamine .

-

Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Data Table 1 : Comparison of Reaction Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, ethyl bromide | 80–100 | 65–75 | |

| Imidazole Coupling | Triethylamine, THF | Reflux | 50–60 |

Q. How is the compound characterized structurally and spectroscopically?

- Methodology :

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) and analyze using SHELX software for refinement. Key parameters include bond angles (C6—C1—C2 ≈ 123.9°) and torsion angles (C3—C4—C5—C6 ≈ −75.8°) .

- Spectroscopy :

- ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and imidazole protons (δ 7.2–8.0 ppm) .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reaction yields or purity across studies be systematically addressed?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (e.g., temperature, catalyst loading) to identify critical factors. For example, higher temperatures (>100°C) may degrade the imidazole moiety, reducing yield .

- HPLC-MS Analysis : Detect trace impurities (e.g., unreacted intermediates) using a C18 column and acetonitrile/water gradient. Compare retention times with standards .

Q. What computational approaches predict the biological activity or binding affinity of this compound?

- Methodology :

-

QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bond donors. Train models with datasets from PubChem or ChEMBL .

-

Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions between the imidazole ring and catalytic lysine residues .

- Data Table 2 : Example Docking Scores

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Kinase X | −8.2 | Imidazole–Lys123, Aldehyde–Ser89 |

Q. How does the compound’s conformation impact its reactivity or biological interactions?

- Methodology :

- Conformational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized structures. The ethoxy group’s orientation may sterically hinder imidazole reactivity .

- Dynamic NMR : Monitor rotational barriers of the imidazole-methyl group at variable temperatures (e.g., 25–60°C) .

Q. What strategies mitigate degradation during storage or experimental use?

- Methodology :

- Stability Studies : Store under inert gas (N₂/Ar) at −20°C in amber vials. Monitor degradation via UV-Vis (λmax ~ 270 nm) over 30 days .

- Additives : Include antioxidants (e.g., BHT) at 0.1% w/v to prevent aldehyde oxidation .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions for imidazole coupling to avoid side reactions .

- Crystallography : Use SHELXL for refinement; validate with R-factor (<5%) and electron density maps .

- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst source) to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.